molecular formula C15H13N3O2 B5614344 3-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXYBENZALDEHYDE

3-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXYBENZALDEHYDE

Cat. No.: B5614344
M. Wt: 267.28 g/mol
InChI Key: MAHUNCFPSRMTEC-UHFFFAOYSA-N
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Description

3-[(1H-1,2,3-Benzotriazol-1-yl)methyl]-4-methoxybenzaldehyde is a compound that features a benzotriazole moiety attached to a methoxybenzaldehyde structure. Benzotriazole derivatives are known for their versatile applications in various fields, including chemistry, biology, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1H-1,2,3-benzotriazol-1-yl)methyl]-4-methoxybenzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 1H-1,2,3-benzotriazole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[(1H-1,2,3-Benzotriazol-1-yl)methyl]-4-methoxybenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

3-[(1H-1,2,3-Benzotriazol-1-yl)methyl]-4-methoxybenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(1H-1,2,3-benzotriazol-1-yl)methyl]-4-methoxybenzaldehyde involves its interaction with molecular targets through its benzotriazole moiety. This moiety can act as an electron-donating or electron-withdrawing group, influencing the compound’s reactivity and interactions with biological molecules. The pathways involved may include inhibition of specific enzymes or binding to receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1H-1,2,3-Benzotriazol-1-yl)methyl]-4-methoxybenzaldehyde is unique due to the presence of both the benzotriazole and methoxybenzaldehyde moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and reactivity compared to other benzotriazole derivatives .

Properties

IUPAC Name

3-(benzotriazol-1-ylmethyl)-4-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-20-15-7-6-11(10-19)8-12(15)9-18-14-5-3-2-4-13(14)16-17-18/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHUNCFPSRMTEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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